1-(3-Iodo-4-methylphenyl)propan-2-one
Description
1-(3-Iodo-4-methylphenyl)propan-2-one is an aromatic ketone featuring a propan-2-one backbone substituted with a 3-iodo-4-methylphenyl group. The ketone functional group positions it as a candidate for further derivatization, such as in condensation or reduction reactions .
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-(3-iodo-4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
HDEXLTZPRZVULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Iodo-4-methylphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the iodination of 4-methylpropiophenone using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(3-Iodo-4-methylphenyl)propan-2-one may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Iodo-4-methylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s iodo and methyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors . These interactions can lead to the modulation of biochemical pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. Amide Derivatives Compounds N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide () share the same 3-iodo-4-methylphenyl moiety but replace the ketone with a pyrazinecarboxamide group. These amides were investigated as abiotic elicitors in Silybum marianum callus cultures, enhancing flavonolignan production. The ketone in 1-(3-Iodo-4-methylphenyl)propan-2-one may confer distinct reactivity (e.g., susceptibility to nucleophilic attack) compared to the amides’ hydrogen-bonding capacity, which is critical for biological interactions .
b. Alcohol Analog (S)-1-(4-Iodo-phenyl)-propan-1-ol () replaces the ketone with a hydroxyl group.
Substituent Variations
a. Halogenation Patterns 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one () features additional iodine and chlorine substituents on the phenyl ring. The target compound’s single iodine substituent may offer a balance between lipophilicity and synthetic accessibility .
b. Alkaloid Comparison
Pelletierine ((S)-1-(piperidin-2-yl)propan-2-one; ) shares the propan-2-one core but substitutes the aryl group with a piperidine ring. This structural difference shifts the compound’s application from aromatic chemistry to alkaloid biology, highlighting the ketone’s versatility in diverse molecular contexts .
Physicochemical and Electronic Properties
The iodine substituent’s electronegativity (2.66 on the Pauling scale) and the methyl group’s electron-donating effects create a polarized aromatic system. This may increase the ketone’s electrophilicity compared to non-halogenated analogs. Absolute hardness (η) and electronegativity (χ) principles () could further predict reactivity trends, though experimental data for the target compound are absent .
Data Tables
Table 1: Structural and Functional Comparison
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